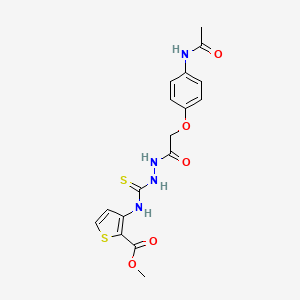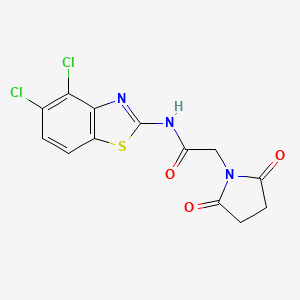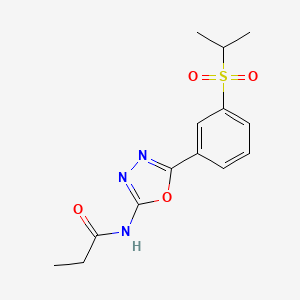
Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Genotoxic and Carcinogenic Potentials Assessment
Thiophene derivatives, including those similar to the compound , have been studied for their genotoxic/mutagenic and carcinogenic potentials, given their wide use in pharmaceuticals, agrochemicals, or dyestuffs. A study focusing on the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives utilized in vitro and in silico methodologies to assess their safety profiles. This research contributes to understanding the potential health risks associated with the use of thiophene derivatives and guides the development of safer chemical compounds (Lepailleur et al., 2014).
Anticancer Drugs Development
Another application area is the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. Research has shown that these complexes exhibit significant cytotoxicity against various human tumor cell lines, highlighting the potential of thiophene derivatives in the development of new anticancer treatments (Basu Baul et al., 2009).
Heterocyclic Systems Synthesis
The compound's relevance extends to the synthesis of heterocyclic systems, a crucial aspect of medicinal chemistry. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the role of similar compounds in synthesizing complex heterocyclic structures (Selič et al., 1997).
Molecular Structural Characterization
Further, the synthesis and structural characterization of novel compounds, including organotin(IV) complexes, demonstrate the application of thiophene derivatives in exploring new materials with potential pharmaceutical applications. These studies provide insights into the molecular structure and properties of these compounds, which can inform the development of new drugs and materials (Baul et al., 2002).
Hemoglobin Allosteric Modifiers
Additionally, thiophene derivatives have been investigated as allosteric modifiers of hemoglobin, aiming to design compounds that can decrease the oxygen affinity of hemoglobin. This research has implications for medical conditions requiring the modulation of hemoglobin's oxygen-carrying capacity, offering a foundation for developing therapies for diseases like ischemia or stroke (Randad et al., 1991).
Eigenschaften
IUPAC Name |
methyl 3-[[[2-(4-acetamidophenoxy)acetyl]amino]carbamothioylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S2/c1-10(22)18-11-3-5-12(6-4-11)26-9-14(23)20-21-17(27)19-13-7-8-28-15(13)16(24)25-2/h3-8H,9H2,1-2H3,(H,18,22)(H,20,23)(H2,19,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMBHOXPJNFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)
![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)


![2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2893918.png)


![2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2893925.png)
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)


![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)
![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)

